molecular formula C18H42OSn2 B14716289 Distannoxane, hexakis(1-methylethyl)- CAS No. 7173-97-9

Distannoxane, hexakis(1-methylethyl)-

Cat. No.: B14716289
CAS No.: 7173-97-9
M. Wt: 511.9 g/mol
InChI Key: ZRYDJIIZRCZNIQ-UHFFFAOYSA-N
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Description

Distannoxane, hexakis(1-methylethyl)- is an organotin compound with the molecular formula C18H42OSn2 It belongs to the family of distannoxanes, which are characterized by the presence of tin-oxygen-tin (Sn-O-Sn) linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of distannoxane, hexakis(1-methylethyl)- typically involves the reaction of organotin halides with water or alcohols. One common method is the hydrolysis of triisopropyltin chloride in the presence of a base, such as sodium hydroxide, to form the desired distannoxane compound. The reaction can be represented as follows:

2(i-Pr)3SnCl+H2O(i-Pr)3SnOSn(i-Pr)3+2HCl2 \text{(i-Pr)3SnCl} + \text{H2O} \rightarrow \text{(i-Pr)3SnOSn(i-Pr)3} + 2 \text{HCl} 2(i-Pr)3SnCl+H2O→(i-Pr)3SnOSn(i-Pr)3+2HCl

Industrial Production Methods

Industrial production of distannoxane, hexakis(1-methylethyl)- may involve large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Distannoxane, hexakis(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert the compound back to its organotin precursors.

    Substitution: The isopropyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl or aryl halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups.

Scientific Research Applications

Distannoxane, hexakis(1-methylethyl)- has several scientific research applications, including:

    Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.

Mechanism of Action

The mechanism of action of distannoxane, hexakis(1-methylethyl)- involves its interaction with molecular targets through its tin-oxygen-tin linkages. These linkages can coordinate with various substrates, facilitating catalytic reactions. The compound’s organotin structure allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Distannoxane, hexakis(2-methyl-2-phenylpropyl)-: Similar structure but with different organic groups.

    Dichlorotetrabutyldistannoxane: Contains butyl groups instead of isopropyl groups.

    Tetraorganodistannoxanes containing silicon: Similar catalytic properties but with silicon-containing groups.

Uniqueness

Distannoxane, hexakis(1-methylethyl)- is unique due to its specific isopropyl groups, which can influence its reactivity and applications. Its distinct structure allows for specific interactions in catalytic and biological systems, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

7173-97-9

Molecular Formula

C18H42OSn2

Molecular Weight

511.9 g/mol

IUPAC Name

tri(propan-2-yl)-tri(propan-2-yl)stannyloxystannane

InChI

InChI=1S/6C3H7.O.2Sn/c6*1-3-2;;;/h6*3H,1-2H3;;;

InChI Key

ZRYDJIIZRCZNIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Sn](C(C)C)(C(C)C)O[Sn](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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